![molecular formula C19H30N2O3 B5713062 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5713062.png)
1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine, also known as CTMP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of neuroscience. CTMP is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain.
Wirkmechanismus
The mechanism of action of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine is based on its ability to inhibit the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, which is a crucial step in the regulation of dopamine signaling in the brain. By inhibiting this transporter, 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine increases the concentration of dopamine in the synaptic cleft, which can lead to a range of effects on neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine are complex and depend on the specific experimental conditions. In general, 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to increase the concentration of dopamine in the synaptic cleft, which can lead to increased neuronal activity. This can have a range of effects on behavior and cognition, including increased motivation, attention, and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine for lab experiments is its selectivity for the dopamine transporter. This allows researchers to specifically target dopamine signaling in the brain without affecting other neurotransmitter systems. However, 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are many potential future directions for research on 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine and its effects on dopamine signaling in the brain. One promising area of research is the use of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine as a tool to study the role of dopamine in addiction and substance abuse. 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine may also have potential therapeutic applications for disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine and its potential limitations for use in lab experiments.
Synthesemethoden
The synthesis of 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine involves several steps, starting with the reaction of 2,3,4-trimethoxybenzaldehyde with cyclopentylamine to form the corresponding Schiff base. This intermediate is then reduced with sodium borohydride to yield the amine, which is subsequently reacted with piperazine in the presence of a catalyst to give the final product.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine has been used extensively in scientific research as a tool to study the role of dopamine in the brain. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, 1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine increases the concentration of dopamine in the synaptic cleft, which can have a range of effects on neuronal activity.
Eigenschaften
IUPAC Name |
1-cyclopentyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-22-17-9-8-15(18(23-2)19(17)24-3)14-20-10-12-21(13-11-20)16-6-4-5-7-16/h8-9,16H,4-7,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGERJTZTVIDYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCCC3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-(2,3,4-trimethoxybenzyl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.